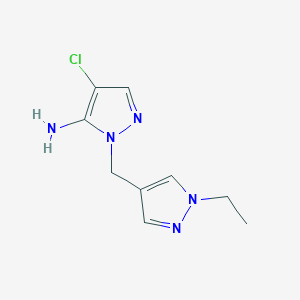
4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Descripción general
Descripción
4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine, also known as CEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is not fully understood. However, several studies have suggested that 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has been shown to have anti-inflammatory activity and to inhibit the activity of several enzymes involved in inflammation. 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has also been shown to have antioxidant activity, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is its broad-spectrum anticancer and antimicrobial activity. 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has been shown to be effective against a wide range of cancer cell lines and bacterial strains, making it a promising candidate for further development. However, one of the limitations of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is its relatively low solubility, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine. One area of research is to further elucidate the mechanism of action of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine. This may involve studying the activity of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine on specific enzymes and pathways involved in cancer cell growth and survival. Another area of research is to improve the solubility of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine, which may increase its effectiveness in vivo. Finally, further studies are needed to evaluate the safety and toxicity of 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine in animal models before it can be considered for clinical trials.
Conclusion:
In summary, 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is a promising chemical compound that exhibits significant anticancer and antimicrobial activity. Its broad-spectrum activity and potential for further development make it a valuable candidate for further research in the field of medicinal chemistry. While there are limitations to its effectiveness, ongoing research may lead to improvements in its solubility and safety, making it a potential candidate for clinical trials in the future.
Aplicaciones Científicas De Investigación
4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-chloro-2-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-2-14-5-7(3-12-14)6-15-9(11)8(10)4-13-15/h3-5H,2,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZPPDSDLKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C(=C(C=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-((1-ethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3216103.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3216111.png)
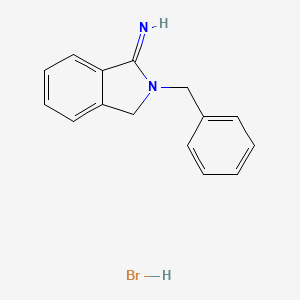
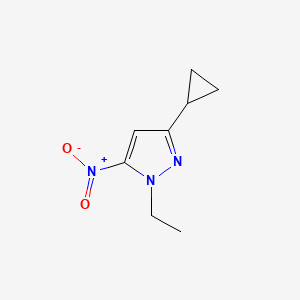
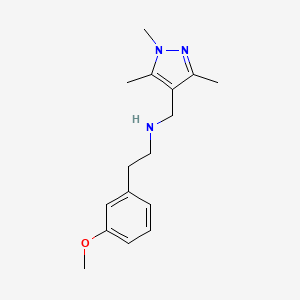
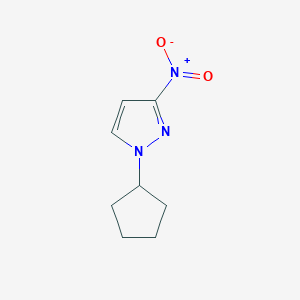
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B3216136.png)
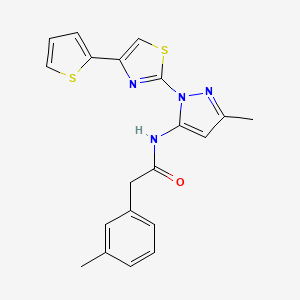
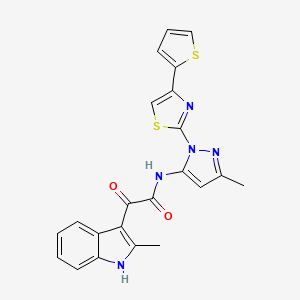
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)

![4-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3216170.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3216190.png)